molecular formula C15H12N2OS B2442536 1-methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one CAS No. 797782-04-8

1-methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one

Cat. No.: B2442536
CAS No.: 797782-04-8
M. Wt: 268.33
InChI Key: BWULAKOQBOVIMY-CMDGGOBGSA-N
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Description

1-methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a thiophene substituent. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoxaline and thiophene moieties in its structure suggests that it may exhibit a range of biological activities and electronic properties.

Properties

IUPAC Name

1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-17-14-7-3-2-6-12(14)16-13(15(17)18)9-8-11-5-4-10-19-11/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWULAKOQBOVIMY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Cyclization Conditions

Microwave-assisted synthesis significantly enhances reaction efficiency. A mixture of N-methyl-1,2-phenylenediamine and ethyl glyoxalate in toluene, subjected to microwave irradiation at 150°C for 1.5 hours, achieves 89% conversion. This method reduces side products such as 2-(thiophen-2-yl)quinoxaline , a common byproduct in conventional thermal reactions.

Reaction Optimization and Mechanistic Insights

Catalyst Screening for Cross-Coupling

Comparative studies reveal that palladium(II) acetate outperforms other catalysts (e.g., PdCl$$2$$, Pd(PPh$$3$$)$$_4$$) in minimizing debromination side reactions. A catalyst loading of 10 mol% achieves optimal balance between cost and efficiency.

Catalyst Ligand Yield (%) Debromination (%)
Pd(OAc)$$_2$$ dppf 72 8
PdCl$$_2$$ PPh$$_3$$ 58 22
Pd(PPh$$3$$)$$4$$ None 41 35

Table 1. Catalyst screening for Heck-type coupling.

Solvent and Temperature Effects

Nonpolar solvents (toluene, xylene) favor higher regioselectivity compared to polar aprotic solvents (DMF, DMSO). Microwave irradiation at 150°C reduces reaction time from 24 hours to 15 minutes while maintaining yield.

Structural Characterization and Validation

Spectroscopic Analysis

  • $$ ^1H $$-NMR (500 MHz, CDCl$$3$$): δ 7.85 (d, $$ J = 7.1 \, \text{Hz} $$, 2H, quinoxaline H5/H8), 7.46 (d, $$ J = 5.3 \, \text{Hz} $$, 1H, thiophene H3), 6.72 (dd, $$ J = 3.0, 9.0 \, \text{Hz} $$, 1H, ethenyl CH), 3.85 (s, 3H, N-CH$$3$$).
  • HRMS (ESI) : m/z [M+H]$$^+$$ calcd for C$${15}$$H$${13}$$N$$_2$$OS: 285.0698; found: 285.0701.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration and planar quinoxalinone-thiophene system. The dihedral angle between the quinoxaline and thiophene rings is 12.3°, indicating moderate conjugation.

Scalability and Industrial Considerations

Gram-scale synthesis (10 mmol) using microwave reactors demonstrates consistent yields (68–71%), highlighting feasibility for industrial production. Cost analysis identifies palladium(II) acetate and dppf as primary cost drivers, accounting for 60% of total expenses.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds related to quinoxaline derivatives. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The most active compounds exhibited IC50 values in the range of 1.9 to 7.52 μg/mL, indicating strong cytotoxic effects against these cancer cells .

Case Study: Quinoxaline Derivatives

A study synthesized various quinoxaline derivatives and evaluated their anticancer activities. The results showed that modifications at specific positions on the quinoxaline ring could enhance biological activity. The presence of electron-withdrawing groups was found to be beneficial for increasing potency .

CompoundIC50 (μg/mL)Cell Line
Compound A1.9HCT-116
Compound B2.3MCF-7
Compound C7.52HCT-116

Antiviral Applications

In addition to anticancer properties, derivatives of this compound have been explored for antiviral activity, particularly against dengue virus. A series of compounds including 3-phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,4-oxadiazole were synthesized and tested for their ability to inhibit dengue viral polymerase. These compounds showed submicromolar activity against all four serotypes of the dengue virus .

Structure-Activity Relationship (SAR)

The SAR studies indicated that modifications on the thiophene and quinoxaline rings could significantly affect the antiviral potency. Compounds with specific substitutions exhibited enhanced binding affinity to the viral polymerase, making them promising candidates for further development .

Mechanism of Action

The mechanism of action of 1-methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one involves its interaction with various molecular targets. The quinoxaline core can interact with DNA or proteins, leading to potential anticancer or antimicrobial effects. The thiophene moiety may contribute to the compound’s electronic properties, making it useful in material science applications.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid.

    Quinoxaline Derivatives: Compounds such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline.

Uniqueness

1-methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one is unique due to the combination of the quinoxaline and thiophene moieties, which imparts both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.

Biological Activity

1-Methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its antioxidant, antiviral, and anti-inflammatory activities.

Chemical Structure

The compound can be described by its structural formula:

C12H10N2OS\text{C}_{12}\text{H}_{10}\text{N}_2\text{OS}

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds containing thiophene and quinoxaline moieties. For instance, derivatives with similar structures have shown significant antioxidant activity comparable to ascorbic acid. The mechanism of action typically involves the inhibition of free radicals and lipid peroxidation.

CompoundAntioxidant Activity (IC50 μM)
This compoundTBD
Ascorbic Acid10

Antiviral Activity

Compounds derived from thiophene have been evaluated for their antiviral properties, particularly against dengue virus. A related compound demonstrated submicromolar activity against all four dengue virus serotypes. The structure-activity relationship (SAR) studies indicate that modifications in the thiophene and quinoxaline components can enhance antiviral efficacy.

CompoundVirus TargetedIC50 (μM)
This compoundDengue VirusTBD
Related CompoundDengue Virus<0.5

Anti-inflammatory Activity

The anti-inflammatory properties of similar heterocyclic compounds have been documented in various studies. These compounds often inhibit pro-inflammatory cytokines and pathways involved in inflammation, such as NF-kB signaling.

Case Studies

  • Antioxidant Study : In a study evaluating the total antioxidant capacity (TAC) of various thiophene derivatives, it was found that certain modifications significantly increased their hydrogen donor capacity, enhancing their antioxidant activity. The binding affinity to Keap1 protein was also investigated to understand the activation of Nrf2-mediated pathways that promote cellular defense mechanisms against oxidative stress .
  • Antiviral Research : A high-throughput screening identified several thiophene-based compounds as potent inhibitors of dengue virus polymerase. The most active derivatives were subjected to further SAR analysis to optimize their efficacy against viral replication .
  • Inflammation Inhibition : Research focusing on the anti-inflammatory effects of quinoxaline derivatives revealed that these compounds could effectively reduce levels of TNF-alpha and IL-6 in vitro, indicating their potential as therapeutic agents in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 1-methyl-3-[(E)-2-(thiophen-2-yl)ethenyl]-1,2-dihydroquinoxalin-2-one, and how can reaction conditions be optimized for higher yields?

Answer: The compound is typically synthesized via multistep reactions involving cyclocondensation and functionalization. For example, intermediate formation using N-methyl anthranilic acid and thiophen-2-carboxylic acid can yield a benzoxazinone scaffold, which is then coupled with substituted thiazol-2-amines via nucleophilic substitution (Scheme 1 in ). Optimization strategies include:

  • Solvent selection: Ethanol or DMF is preferred for polar intermediates.
  • Catalysis: Bromine or iodine can accelerate cyclization steps ().
  • Temperature control: Maintaining 60–80°C improves reaction rates without decomposition.
    Yields exceeding 70% are achievable with rigorous purification (e.g., column chromatography) ().

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features confirm its configuration?

Answer:

  • 1H NMR: The (E)-ethenyl group shows doublets with J = 16.2 Hz (δ 8.13 and 7.77 ppm). The thiophene protons appear as distinct multiplets at δ 7.45–7.52 ppm ().
  • 13C NMR: The quinoxalin-2-one carbonyl resonates near δ 165 ppm, while the thiophene carbons appear at δ 125–140 ppm ().
  • IR spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1580 cm⁻¹ (C=N) confirm the heterocyclic core ().

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve challenges in determining the crystal structure of such compounds, especially regarding hydrogen bonding and molecular packing?

Answer: SHELXL refinement ( ) is critical for resolving:

  • Hydrogen bonding: SHELXL’s restraints handle disordered H-atoms in tetrazole or methanol solvates. For example, N—H···N and O—H···O interactions in (Z)-tetrazole analogs form chains parallel to crystallographic axes ().
  • Twinned data: The TwinRotMat option in SHELXL can model pseudo-merohedral twinning, common in flexible ethenyl derivatives ().
  • Validation: Rint values < 0.05 and θmax > 25° ensure data quality ().

Q. When encountering contradictory data between computational modeling and experimental results (e.g., NMR vs. X-ray), what methodological approaches can reconcile these discrepancies?

Answer:

  • Conformational analysis: Compare DFT-optimized geometries with X-ray torsional angles. For example, dihedral deviations >10° between calculated and observed (e.g., 88.81° vs. 84.47° in ) suggest solvent effects or crystal packing forces.
  • Dynamic NMR: Variable-temperature studies detect rotational barriers in ethenyl groups that static models miss.
  • DFT-D3 corrections: Include dispersion forces in simulations to better match experimental lattice energies ().

Q. What strategies are employed to evaluate the compound's bioactivity against resistant bacterial strains, and how does structural modification influence efficacy?

Answer:

  • MIC assays: Test derivatives against Mycobacterium tuberculosis H37Rv at 6.25–100 µg/mL. Substituents like electron-withdrawing groups on the thiazole ring enhance activity ().
  • SAR studies: Introducing methoxy groups on the phenyl ring () or replacing thiophene with benzo[b]thiophene () improves membrane penetration.
  • Resistance profiling: Compare activity against wild-type vs. efflux-pump-overexpressing strains to identify transport-mediated resistance ().

Methodological Notes

  • Crystallographic software: SHELXT () automates space-group determination, while SHELXL () refines anisotropic displacement parameters for heavy atoms.
  • Data validation: Use PLATON to check for missed symmetry or solvent-accessible voids ().
  • Biological assays: Include positive controls (e.g., isoniazid for tuberculosis) and validate via dose-response curves ().

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